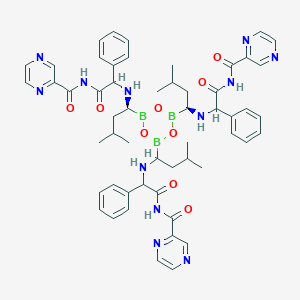
Everolimus Ring-Opening Impurity
概要
説明
Everolimus Ring-Opening Impurity is a derivative of Everolimus, a semi-synthetic compound originally derived from Sirolimus. Everolimus is widely used as an immunosuppressant and anticancer agent. The ring-opening impurity of Everolimus is a byproduct formed during the synthesis or degradation of Everolimus. This impurity is significant in pharmaceutical research as it helps in understanding the stability and purity of Everolimus formulations .
準備方法
The preparation of Everolimus Ring-Opening Impurity involves the degradation of Everolimus under specific conditions. One common method includes the reaction of Everolimus with appropriate reagents under controlled conditions to induce ring-opening. This process can be carried out using various solvents and catalysts to achieve the desired impurity .
In industrial production, the synthesis of Everolimus and its impurities, including the ring-opening impurity, is often performed using solvent-free conditions. This involves reacting Sirolimus with specific side chains in a stepwise manner, followed by purification and characterization of the resulting impurities .
化学反応の分析
Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Everolimus Ring-Opening Impurity has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Everolimus, helping in the development of more stable formulations.
Biology: The impurity is used in biological studies to understand its effects on cellular processes and its potential toxicity.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Everolimus-based medications by identifying and quantifying impurities.
Industry: In the pharmaceutical industry, the impurity is used in quality control and method validation to ensure the purity of Everolimus products
作用機序
The mechanism of action of Everolimus Ring-Opening Impurity is similar to that of Everolimus. It binds to its protein receptor FKBP12, which directly interacts with the mammalian target of rapamycin complex 1 (mTORC1). This interaction inhibits the downstream signaling of mTORC1, leading to the inhibition of cell growth and proliferation. The impurity may also affect other molecular targets and pathways involved in cellular metabolism and immune response .
類似化合物との比較
Everolimus Ring-Opening Impurity can be compared with other similar compounds such as:
Sirolimus: The parent compound from which Everolimus is derived. Sirolimus also acts as an mTOR inhibitor but has different pharmacokinetic properties.
Desmethyl Everolimus: Another impurity of Everolimus, which lacks a methyl group compared to the parent compound.
OXO-Everolimus: A derivative of Everolimus with an additional oxygen atom.
The uniqueness of this compound lies in its specific structural modifications resulting from the ring-opening process, which can influence its chemical and biological properties .
特性
IUPAC Name |
[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZQBWTMLODNQ-CTQWDHTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


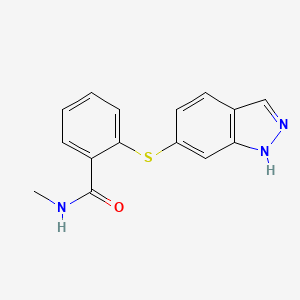

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
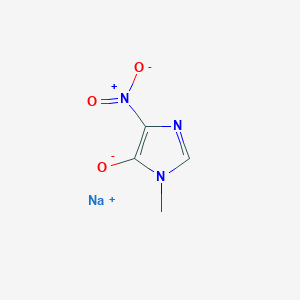
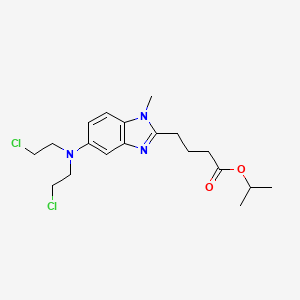

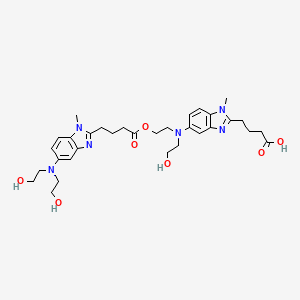


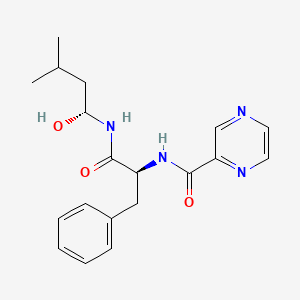

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
